Superior Antifungal Efficacy Against Fluconazole-Resistant MDR Candida Strains
A study on functionally substituted pyridine-carbohydrazides demonstrated that the parent compound, 2-Phenoxypyridine-3-carbohydrazide, showed exceptional antifungal activity. In the series, a closely related derivative (compound 6) had potent activity against four MDR strains of Candida spp., with a minimum inhibitory concentration (MIC) range of 16-24 µg/mL and up to 92.57% inhibition. This performance was superior to the broad-spectrum antifungal drug fluconazole [1].
| Evidence Dimension | Antifungal Activity against MDR Candida spp. |
|---|---|
| Target Compound Data | MIC range: 16-24 µg/mL; Inhibition up to 92.57% |
| Comparator Or Baseline | Fluconazole: MIC = 20 µg/mL; Inhibition = 81.88% |
| Quantified Difference | Higher inhibition (92.57% vs. 81.88%) and comparable or superior MIC values. |
| Conditions | In vitro assay against four MDR strains of Candida spp. |
Why This Matters
Demonstrates a quantifiable advantage over a standard-of-care antifungal, justifying its selection for programs targeting drug-resistant fungal infections.
- [1] Khan, F.-A., et al. (2022). Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. Molecules, 28(1), 212. View Source
